

In-Depth Technical Guide: Synthesis and Characterization of Deuterated W-18

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Compound of Interest

Compound Name: W-18-d4 (CRM)

Cat. No.: B1164550

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific literature detailing the synthesis and characterization of deuterated W-18 is not publicly accessible. This guide, therefore, presents a hypothetical, yet scientifically plausible, approach based on established chemical principles and analytical techniques. The proposed methodologies are intended to serve as a foundational framework for researchers venturing into the synthesis and analysis of this compound.

Introduction

W-18, or 1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide, is a compound that was initially investigated for its analgesic properties.[1] While early reports suggested potent opioid-like activity, subsequent comprehensive pharmacological studies have demonstrated that W-18 and its metabolites lack significant activity at mu, delta, and kappa opioid receptors.[2][3][4] Weak activity has been observed at sigma receptors and the peripheral benzodiazepine receptor (translocator protein).[1][3]

The synthesis of deuterated analogues of novel psychoactive substances is of significant interest for a variety of scientific applications. Deuterium-labeled compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies. The "deuterium switch" approach, where hydrogen atoms are replaced by deuterium, can also be employed to investigate metabolic pathways and potentially enhance the pharmacokinetic profile of a drug by slowing its metabolism.[5]

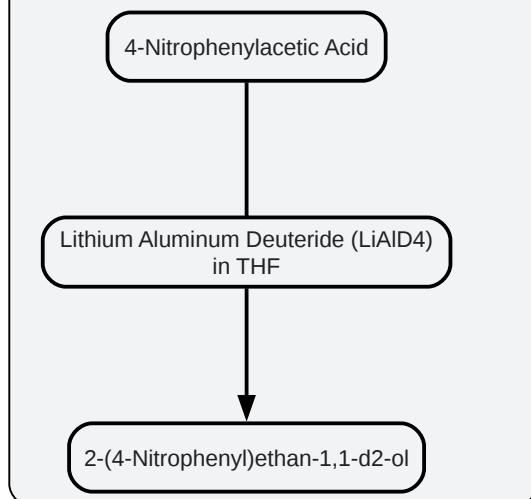
This technical guide outlines a proposed synthetic route for deuterated W-18 and a comprehensive plan for its characterization.

Hypothetical Synthesis of Deuterated W-18

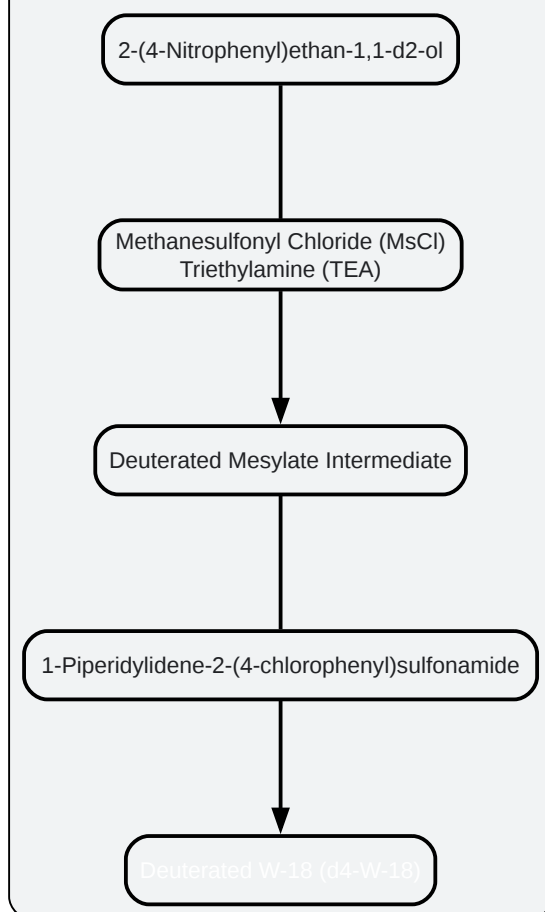
The proposed synthesis of deuterated W-18 (d4-W-18), with deuterium atoms incorporated into the ethyl bridge, is a two-step process starting from commercially available 4-nitrophenylacetic acid. This approach is designed to be efficient and utilize common deuterating agents.

Synthetic Workflow

Step 1: Deuteration of 4-Nitrophenylacetic Acid



Step 2: Mesylation and Nucleophilic Substitution

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Caption: Proposed two-step synthesis of deuterated W-18 (d₄-W-18).

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(4-Nitrophenyl)ethan-1,1-d₂-ol

- To a stirred solution of 4-nitrophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (argon or nitrogen), add lithium aluminum deuteride (LiAlD₄) (1.5 equivalents) portion-wise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash with THF.
- Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated alcohol.
- Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of Deuterated W-18 (d₄-W-18)

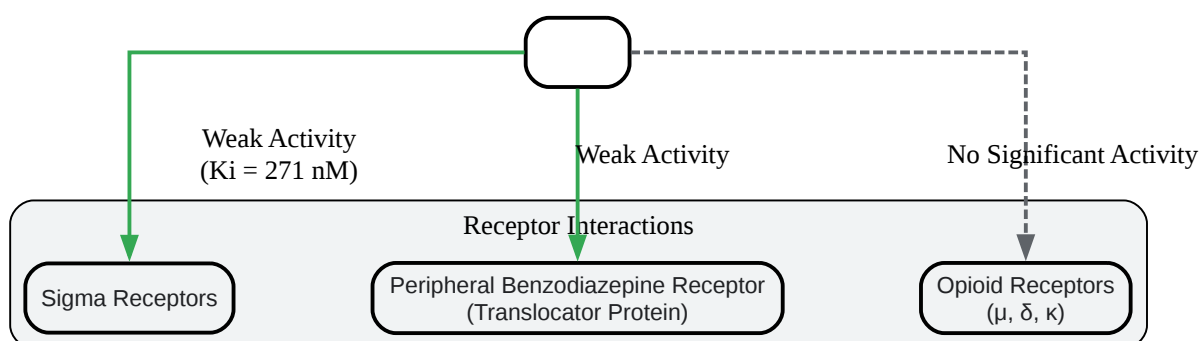
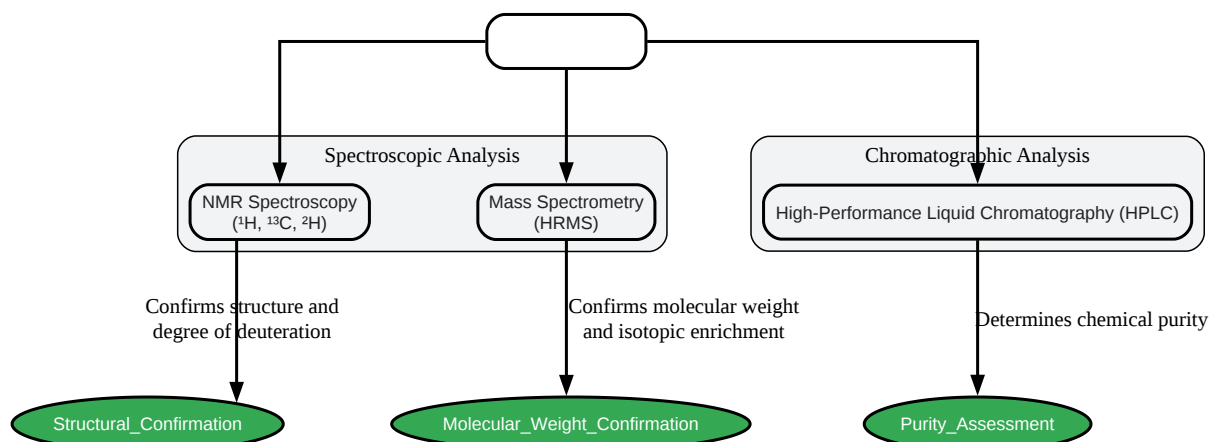
- Dissolve the purified 2-(4-nitrophenyl)ethan-1,1-d₂-ol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
- Add triethylamine (TEA) (1.2 equivalents), followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.1 equivalents).
- Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
- In a separate flask, prepare a solution of 1-piperidylidene-2-(4-chlorophenyl)sulfonamide (1 equivalent) and a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
- Add the in-situ generated mesylate from the previous step to this solution.

- Heat the reaction mixture to reflux and monitor by TLC.
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
- Purify the crude deuterated W-18 by flash column chromatography.

Characterization of Deuterated W-18

A thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized d4-W-18. The following analytical workflow is proposed.

Analytical Workflow



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